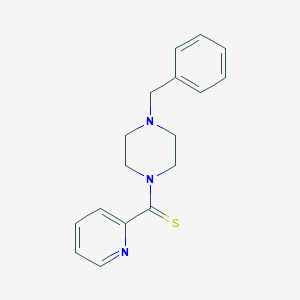
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one is a chemical compound that has shown potential in scientific research applications. This compound is also known as CSP-1103 and has been the subject of several studies due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CSP-1103 is not fully understood, but studies have suggested that it may act as a modulator of the immune system and reduce inflammation. CSP-1103 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that CSP-1103 has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and astrocytes. CSP-1103 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CSP-1103 in lab experiments is its specificity for certain targets, such as the Nrf2/ARE pathway. This allows for more targeted and specific experiments. However, one limitation of using CSP-1103 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on CSP-1103. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CSP-1103 in these diseases. Another area of interest is the anti-tumor effects of CSP-1103, and its potential use in cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CSP-1103 and its effects on various cellular pathways.
Conclusion
In conclusion, CSP-1103 is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a promising candidate for the treatment of neurodegenerative diseases, cancer, and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of CSP-1103 involves several steps, including the reaction of 4-chloroaniline with sulfinyl chloride to form 4-chlorophenyl sulfinyl chloride. This intermediate is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form CSP-1103. The synthesis of CSP-1103 has been optimized to improve the yield and purity of the compound. Several studies have reported successful synthesis of CSP-1103 using this method.
Aplicaciones Científicas De Investigación
CSP-1103 has shown potential in several scientific research applications, including its use as a potential therapeutic agent for various diseases. Studies have shown that CSP-1103 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage. CSP-1103 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one |
|---|---|
Fórmula molecular |
C16H11ClN2O3S |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)sulfinyl-4-hydroxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-8-12(9-7-11)23(22)15-14(20)13(18-19-16(15)21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21) |
Clave InChI |
MKMITAPTALZLMT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)S(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232274.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B232282.png)
![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)

![6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol](/img/structure/B232295.png)